molecular formula C11H18IN B14262692 1-Butyl-2-ethylpyridin-1-ium iodide CAS No. 138222-66-9

1-Butyl-2-ethylpyridin-1-ium iodide

Cat. No.: B14262692
CAS No.: 138222-66-9
M. Wt: 291.17 g/mol
InChI Key: LTNCMVWKXCHTOS-UHFFFAOYSA-M
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Description

1-Butyl-2-ethylpyridin-1-ium iodide is an organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridinium ring substituted with butyl and ethyl groups, and an iodide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-ethylpyridin-1-ium iodide typically involves the quaternization of 2-ethylpyridine with butyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

2-Ethylpyridine+Butyl iodide1-Butyl-2-ethylpyridin-1-ium iodide\text{2-Ethylpyridine} + \text{Butyl iodide} \rightarrow \text{this compound} 2-Ethylpyridine+Butyl iodide→1-Butyl-2-ethylpyridin-1-ium iodide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-ethylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation: The pyridinium ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 1-butyl-2-ethylpyridin-1-ium chloride when using sodium chloride.

    Oxidation: Oxidized derivatives of the pyridinium ring.

    Reduction: Reduced forms of the pyridinium salt.

Scientific Research Applications

1-Butyl-2-ethylpyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst and in ionic liquid formulations.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in electrochemical applications and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butyl-2-ethylpyridin-1-ium iodide involves its interaction with molecular targets through ionic and non-covalent interactions. The pyridinium ring can engage in π-π stacking and hydrogen bonding, influencing biological pathways and chemical reactions. The iodide ion can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium iodide
  • 1-Ethyl-3-methylimidazolium iodide
  • 1-Butyl-2-methylpyridin-1-ium iodide

Uniqueness

1-Butyl-2-ethylpyridin-1-ium iodide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct physicochemical properties. This uniqueness can influence its solubility, reactivity, and applications compared to other similar compounds.

Properties

CAS No.

138222-66-9

Molecular Formula

C11H18IN

Molecular Weight

291.17 g/mol

IUPAC Name

1-butyl-2-ethylpyridin-1-ium;iodide

InChI

InChI=1S/C11H18N.HI/c1-3-5-9-12-10-7-6-8-11(12)4-2;/h6-8,10H,3-5,9H2,1-2H3;1H/q+1;/p-1

InChI Key

LTNCMVWKXCHTOS-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=CC=CC=C1CC.[I-]

Origin of Product

United States

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